Technical Whitepaper: Hexahydro-4H-furo[3,4-c]pyrrol-4-one
Technical Whitepaper: Hexahydro-4H-furo[3,4-c]pyrrol-4-one
The following technical guide details the properties, synthesis, and applications of Hexahydro-4H-furo[3,4-c]pyrrol-4-one , a specialized bicyclic lactam scaffold used in modern medicinal chemistry.
Core Scaffold Analysis for Medicinal Chemistry & Drug Design
Executive Summary
Hexahydro-4H-furo[3,4-c]pyrrol-4-one is a saturated, bicyclic heterocycle characterized by a 5,5-fused ring system containing a tetrahydrofuran (THF) ring and a pyrrolidin-2-one (lactam) ring. This scaffold has emerged as a high-value building block in Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTACs) due to its defined stereochemistry, high fraction of sp³ carbons (Fsp³), and ability to orient substituents in precise vectors.
Unlike flat aromatic scaffolds, this bicyclic system offers conformational restriction , enhancing ligand-target binding affinity by reducing the entropic penalty upon binding. Its physicochemical profile—balancing polarity (lactam/ether) with lipophilicity—makes it an ideal bioisostere for proline derivatives or fused lactams.
Chemical Identity & Structural Analysis[1][2]
The core structure consists of a cis-fused bicyclic system. The stereochemistry at the bridgehead carbons (3a and 6a) is critical, as the cis-isomer is the thermodynamically preferred and kinetically accessible form via standard cycloaddition routes.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (3aS,6aS)-hexahydro-4H-furo[3,4-c]pyrrol-4-one |
| Common Name | Hexahydro-furo-pyrrolone; 3-oxa-7-azabicyclo[3.3.0]octan-? (varies by numbering) |
| CAS Number | 2306250-01-9 (cis-isomer); 2375164-85-3 (enantiomer) |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| SMILES | O=C1NC[C@@H]2COC[C@@H]12 (cis-isomer representation) |
Structural Diagram (DOT Visualization)
The following diagram illustrates the core numbering and stereochemical orientation of the scaffold.
Figure 1: Connectivity of the Hexahydro-4H-furo[3,4-c]pyrrol-4-one core. The cis-fusion at C3a-C6a creates a folded topology.
Physicochemical Properties
This scaffold exhibits "Lead-Like" properties, making it suitable for library expansion.
| Property | Value | Rationale/Implication |
| LogP (Calculated) | -0.5 to 0.2 | High water solubility; ideal for lowering logP of lipophilic warheads. |
| TPSA | ~49 Ų | Good membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 (NH) | Handle for functionalization or active site interaction. |
| H-Bond Acceptors | 2 (C=O, O) | Ether oxygen acts as a weak acceptor; Lactam carbonyl is a strong acceptor. |
| Fsp³ | 0.83 (5/6 carbons) | High 3D character; improves solubility and selectivity vs. flat aromatics. |
Synthetic Methodologies
The synthesis of the hexahydro-4H-furo[3,4-c]pyrrol-4-one core typically proceeds via [3+2] cycloaddition followed by selective reduction. This route ensures control over the relative stereochemistry (cis-fusion).
Protocol A: The Maleimide-Ylide Route
This method constructs the bicyclic skeleton in a single step using a 1,3-dipolar cycloaddition, followed by reduction of one carbonyl.
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Cycloaddition (Skeleton Formation):
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Reagents: Maleimide (dienophile) + Azomethine ylide (generated in situ from sarcosine/paraformaldehyde) or Carbonyl ylide.
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Conditions: Reflux in Toluene or CH₂Cl₂.
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Result: Formation of the cis-fused bicyclic imide (Hexahydro-furo[3,4-c]pyrrole-4,6-dione).
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Note: Using furan derivatives directly requires high pressure or Lewis acids.
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Selective Reduction (Desymmetrization):
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Reagents: LiAlH₄ (0.5-1.0 equiv) or NaBH₄ with activation.
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Mechanism: Hydride attack at one imide carbonyl reduces it to the hemiaminal (hydroxylactam), which can be further reduced to the lactam or methylene depending on workup.
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Target: Controlled reduction to the mono-carbonyl (lactam).
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Figure 2: Synthetic workflow from maleimide precursors to the target lactam.
Reactivity & Functionalization
The scaffold presents two primary vectors for medicinal chemistry optimization:
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N-Alkylation (Position 5):
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The lactam nitrogen (if unsubstituted) or the pyrrolidine nitrogen (if the lactam is reduced to amine) is the primary handle.
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Protocol: Treat with NaH (1.1 equiv) in DMF at 0°C, followed by addition of alkyl halide (R-X).
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Utility: Attachment of PROTAC linkers or pharmacophores.
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Lactam Ring Opening (Stability Warning):
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While stable under physiological conditions, the strained 5,5-fusion makes the lactam susceptible to hydrolysis under strong basic conditions (pH > 12) or nucleophilic attack, leading to ring-opened amino-acid derivatives.
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Applications in Drug Discovery
Targeted Protein Degradation (PROTACs)
The hexahydro-furo[3,4-c]pyrrol-4-one scaffold serves as a rigid, polar linker or E3 ligase ligand bioisostere .
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Mechanism: It mimics the steric bulk of thalidomide (phthalimide) but with altered electronic properties and increased solubility.
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Advantage: The ether oxygen in the fused ring provides an internal hydrogen bond acceptor, potentially influencing the permeability and metabolic stability of the chimera.
Fragment-Based Drug Discovery (FBDD)
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Sp³-Rich Fragments: The scaffold is used to escape "flatland" (dominance of aromatic rings) in fragment libraries.
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Vectors: The cis-fusion orients substituents at the Nitrogen and C-bridgeheads into specific quadrants, allowing exploration of novel chemical space in enzyme pockets (e.g., proteases, kinases).
Safety & Handling Protocol
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Hazard Classification: Generally classified as Irritant (Xi) .
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic nature requires desiccated storage.
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Disposal: Incineration with afterburner and scrubber.
References
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Sigma-Aldrich. (3aS,6aS)-Hexahydro-4H-furo[3,4-c]pyrrol-4-one Product Sheet. Retrieved from
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PubChem Database. Compound Summary: Furo[3,4-c]pyrrole derivatives. National Library of Medicine. Retrieved from
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ChemicalBook. rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one Properties. Retrieved from
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Royal Society of Chemistry. Efficient synthesis of pyrrolo[3,4-c]quinoline-1,3-dione derivatives (Related Scaffold Synthesis). Org. Biomol. Chem. Retrieved from
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CalPacLab. Hexahydro-1H-furo[3,4-c]pyrrole: Protein Degrader Building Blocks. Retrieved from
